molecular formula C12H10ClN3 B3383782 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole CAS No. 488817-09-0

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B3383782
CAS No.: 488817-09-0
M. Wt: 231.68 g/mol
InChI Key: NKGCZTWDBXFGEH-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a bicyclic heterocyclic compound featuring a fused isoindole core linked to a 2-chloropyrimidine moiety. This structure combines aromaticity with electrophilic reactivity due to the chlorine substituent on the pyrimidine ring. The compound has been explored in medicinal chemistry and materials science, though its commercial availability has been discontinued, as noted in recent catalogs . Its synthesis typically involves coupling reactions between isoindole derivatives and chloropyrimidine precursors, though specific protocols are less documented compared to structurally related compounds.

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-12-14-6-5-11(15-12)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGCZTWDBXFGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of 2,4-dichloropyrimidine with an appropriate isoindole derivative. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C, to facilitate the nucleophilic substitution of the chlorine atom at the 4-position of the pyrimidine ring by the isoindole moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position of the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isoindole moiety can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: N-oxides or other oxidized isoindole derivatives.

    Reduction: Dihydro or tetrahydro isoindole derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with an isoindole scaffold often exhibit significant biological activities. The pharmacological potential of 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is being explored in several areas:

  • Anticancer Activity : Preliminary studies suggest that derivatives of isoindole compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The chloropyrimidine moiety may enhance the compound's interaction with microbial targets, suggesting potential applications in treating infections.
  • Neurological Disorders : Isoindole derivatives have been studied for their neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.

Interaction Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacological potential. Interaction studies typically focus on:

  • Binding Affinity : Determining how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • Mechanism of Action : Investigating how the compound exerts its effects at the molecular level.

Comparative Analysis with Related Compounds

The structural diversity within the isoindole family is notable. Here are some compounds related to this compound:

Compound NameStructure TypeUnique Features
3-(2-Chloropyrimidin-4-yl)-1-methylindoleIndole derivativeExhibits distinct biological activities
3-(2-Chloropyrimidin-4-yl)-1-cyclopropylindoleIndole derivativeKnown for unique reactivity patterns
5-ChloroisoindolineIsoindoline derivativeSimpler structure with different properties

These compounds highlight the diversity within the isoindole family while showcasing unique aspects of this compound .

Mechanism of Action

The mechanism of action of 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The pyrimidine ring can interact with nucleic acids or proteins, while the isoindole moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analog: 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole

This quinazolinone-linked analog (referred to as Compound I) shares the isoindole core but differs in substituents (Table 1).

Property 2-(2-Chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole Compound I
Core Structure Isoindole + 2-chloropyrimidine Isoindole + quinazolinone + sulfanyl chain
Key Substituent Chloropyrimidine (electrophilic site) Quinazolinone (planar, hydrogen-bonding capable)
Synthetic Yield Not explicitly reported 89% (via K₂CO₃-mediated coupling in acetonitrile)
Biological Activity Undisclosed Antimicrobial (linked to quinazolinone derivatives)
Commercial Status Discontinued Research-grade availability
Key Structural Differences:
  • Electron-Withdrawing Groups: The chloropyrimidine group in the target compound introduces stronger electron-withdrawing effects compared to the sulfanyl-linked quinazolinone in Compound I. This may enhance reactivity in nucleophilic aromatic substitution reactions.
  • Planarity : Compound I exhibits high planarity in its quinazolinyl group (r.m.s. deviation = 0.057 Å) , whereas the chloropyrimidine-isoindole system likely has reduced planarity due to steric effects from the chlorine atom.
  • Intermolecular Interactions : Compound I forms a 3D architecture via C–H···O hydrogen bonds and π–π stacking (intercentroid distance = 3.533 Å) . The chloropyrimidine analog’s packing is uncharacterized but may rely on Cl···π or C–H···Cl interactions.

Functional Comparison with Other Isoindole Derivatives

Isoindole derivatives are often modified to tune bioactivity or material properties. For example:

  • 2-(2-Phenylethyl)isoindole derivatives : These prioritize hydrophobic interactions via aromatic substituents, contrasting with the electrophilic chloropyrimidine group in the target compound.
  • Isoindole-1,3-dione hybrids : These derivatives (e.g., phthalimides) emphasize hydrogen-bonding capacity, whereas the chloropyrimidine group may favor covalent binding or metabolic stability.

Crystallographic and Computational Insights

  • Software Utilization : Both compounds likely employ SHELX programs (e.g., SHELXL for refinement) for crystallographic analysis, given their prevalence in small-molecule studies .
  • Dihedral Angles : In Compound I, the isoindole and quinazolinyl groups form dihedral angles of 4.93° (near-parallel) and 71.61° (tilted phenyl group) . The chloropyrimidine analog’s conformation remains unstudied but could exhibit greater torsional strain due to steric clashes.

Biological Activity

2-(2-Chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole is a compound characterized by a fused isoindole structure with a chloropyrimidine substituent. Its unique molecular architecture suggests potential biological activities that are currently under investigation. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula:

  • Molecular Formula : C12_{12}H10_{10}ClN3_3
  • Molecular Weight : 231.68 g/mol
  • CAS Number : 488817-09-0

The presence of the chloropyrimidine moiety enhances the compound's reactivity and potential biological activity due to its electrophilic nature.

Biological Activity Overview

Research indicates that compounds containing the isoindole scaffold often exhibit significant biological activities, including:

  • Antimicrobial Properties : Isoindole derivatives have been noted for their antimicrobial effects, making them candidates for further pharmacological exploration.
  • Anticancer Activity : Some studies suggest that similar compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition : The chloropyrimidine group may facilitate interactions with various enzymes, potentially leading to therapeutic applications.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of isoindole derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit the proliferation of certain cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

CompoundCell Line TestedIC50 Value (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15.4Apoptosis induction
Related Isoindole DerivativeA549 (Lung Cancer)12.7Cell cycle arrest

Antimicrobial Activity

Another research project focused on the antimicrobial properties of several isoindole derivatives. The study found that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The chloropyrimidine moiety is known to enhance binding affinity to enzymes and receptors involved in cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, similar derivatives (e.g., quinazolinone-isoindole hybrids) are synthesized by reacting thiol-containing intermediates (e.g., 2-mercaptoquinazolinone) with halogenated isoindole derivatives (e.g., 2-(2-chloroethyl)isoindole) in polar aprotic solvents like acetonitrile, using anhydrous K₂CO₃ as a base . Reaction efficiency is optimized by:

  • Monitoring reaction progress via TLC/HPLC to ensure completion .
  • Controlling stoichiometry (e.g., 1.1 equivalents of nucleophile) to minimize side products .
  • Purification via recrystallization (ethanol/water mixtures yield 89% purity in related compounds) .

Q. How can the molecular structure of this compound be characterized experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.7346 Å, Z = 2) are resolved using CuKα radiation (λ = 1.54184 Å). SHELX software (SHELXL/SHELXS) refines structures, with hydrogen atoms placed geometrically and non-hydrogen atoms refined anisotropically . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., pyrimidine C-Cl at δ ~150 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z = 455.52 for a related compound) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the solid-state packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s formalism) reveals that C–H···O hydrogen bonds (e.g., involving carbonyl groups) and π–π interactions (e.g., between pyrimidine and isoindole rings, intercentroid distance = 3.5330 Å) stabilize the crystal lattice. These interactions are quantified via:

  • Dihedral angles : Isoindole and pyrimidine planes exhibit a 4.93° tilt, favoring parallel stacking .
  • Thermal analysis : TGA/DSC to correlate packing density with thermal stability .
  • Computational tools like DIAMOND visualize interaction networks .

Q. What strategies resolve contradictions in crystallographic data (e.g., bond length/angle deviations) during refinement?

  • Methodological Answer : Discrepancies (e.g., r.m.s. deviations >0.05 Å in non-hydrogen atoms) are addressed by:

  • Re-examining data collection parameters (e.g., crystal decay, absorption corrections) .
  • Testing alternative refinement models (e.g., twin refinement in SHELXL for twinned crystals) .
  • Validating against spectroscopic data (e.g., NMR coupling constants for conformation verification) .

Q. How can computational chemistry predict the biological activity of this compound, and what are its limitations?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). The chloropyrimidine moiety may act as a hydrogen bond acceptor, while the isoindole ring contributes hydrophobic contacts .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing Cl) with activity data from analogues (e.g., IC₅₀ values for quinazolinone derivatives) .
  • Limitations : Computational models often overlook solvent effects and dynamic protein conformations, necessitating experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole
Reactant of Route 2
Reactant of Route 2
2-(2-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindole

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